2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans
Description
2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans, is a chiral primary amine hydrochloride characterized by a cyclohexane ring substituted with a cyclopentyloxy group at the 2-position and an amine group at the 1-position in the trans configuration.
Properties
IUPAC Name |
(1R,2R)-2-cyclopentyloxycyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9;/h9-11H,1-8,12H2;1H/t10-,11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAQSQURZJEPMW-NDXYWBNTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2CCCCC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)OC2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans typically involves the reaction of cyclopentanol with cyclohexanone to form the cyclopentyloxycyclohexane intermediate. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired amine . The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Synthetic Pathways and Key Transformations
The synthesis of 2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride (trans configuration) involves multi-step processes, primarily focusing on functional group interconversions and stereochemical control. Key reactions include:
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Cyclohexanol Alkylation : Cyclohexanol derivatives are alkylated with cyclopentyloxy groups via nucleophilic substitution. For example, reacting cyclohexanol with cyclopentyl bromide under basic conditions (e.g., NaH in dimethylformamide) yields 2-(cyclopentyloxy)cyclohexanol .
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Amine Introduction : Conversion of hydroxyl to amine groups often employs Mitsunobu reactions or reductive amination. In one protocol, the hydroxyl group is replaced with an azide intermediate, which is subsequently reduced to the primary amine using hydrogenation (Pd/C or Pt catalysts) .
Table 1: Key Synthetic Steps
Stereochemical Considerations
The trans configuration of the final product is critical for its physicochemical properties. Separation of cis/trans isomers is achieved via:
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Chromatographic Purification : Silica gel column chromatography using ether/methanol (7:1) or diethyl ether/diisopropyl ether (1:4) .
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Crystallization : Differences in melting points between cis (151–153°C) and trans (133–135°C) isomers enable selective crystallization .
Reactivity of the Amine Group
The pri
Scientific Research Applications
2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects: Ether vs. Aromatic vs. Aliphatic Substituents: The 2-fluorophenoxy group in and pyridinyloxy group in introduce aromaticity, altering electronic properties and enabling π-π interactions absent in aliphatic substituents (e.g., cyclopentyloxy).
Stereochemical Considerations :
- The trans configuration in the target compound and analogs like and influences spatial orientation, affecting receptor binding and synthetic pathways.
Applications :
- Sulfur-containing analogs (e.g., ) are prioritized in agrochemicals due to their pesticidal selectivity.
- Pyridine-substituted derivatives (e.g., ) are valuable in drug discovery for their hydrogen-bonding capabilities.
Commercial Availability :
- The target compound’s discontinued status contrasts with readily available analogs like and , which are marketed for diverse R&D applications.
Research Findings and Trends
- Synthetic Utility : Transaminase-catalyzed methods (as in ) are increasingly used to synthesize chiral amines like the target compound, offering enantioselectivity and scalability.
- Agrochemical Relevance : Compounds with bulky substituents (e.g., ) show promise in developing crop protection agents due to improved stability and target specificity.
- Pharmacological Potential: Fluorinated analogs (e.g., ) are explored for enhanced bioavailability and metabolic resistance in drug design.
Biological Activity
2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride, trans, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and therapeutic applications.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a cyclopentyloxy group and an amine functional group. Its structural formula can be represented as follows:
The biological activity of 2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride is primarily attributed to its interaction with various receptors and enzymes. It is known to modulate the activity of neurotransmitter systems, particularly those involving serotonin and norepinephrine.
Key Mechanisms:
- Receptor Binding: The compound exhibits affinity for serotonin receptors, influencing mood and anxiety pathways.
- Enzyme Interaction: It may inhibit or activate specific enzymes involved in neurotransmitter metabolism, thereby affecting synaptic transmission.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Serotonin Receptor Binding | Modulates mood and anxiety | |
| Enzyme Inhibition | Alters neurotransmitter levels | |
| Antimicrobial Properties | Exhibits activity against bacteria |
Case Study 1: Neuropharmacological Effects
In a study examining the effects of 2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride on anxiety-related behaviors in animal models, it was found that administration led to a significant reduction in anxiety-like behaviors. The results indicated that the compound's action on serotonin receptors might be responsible for this effect.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The results demonstrated notable inhibition of growth in Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of 2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride:
- Pharmacokinetics: The compound is rapidly absorbed and metabolized, with a significant portion excreted unchanged in urine within 24 hours post-administration.
- Metabolic Pathways: Metabolism primarily occurs through hydroxylation and deamination processes, leading to various metabolites that may also exhibit biological activity.
- Therapeutic Potential: Due to its dual action on both neurotransmitter systems and microbial pathogens, there is growing interest in its potential application in treating mood disorders and infections.
Q & A
Basic: What are the optimized synthetic routes for preparing trans-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride?
Methodological Answer:
The synthesis typically involves three stages: (1) formation of the cyclohexanamine backbone, (2) introduction of the cyclopentyloxy group via nucleophilic substitution or coupling, and (3) hydrochloride salt formation. Key steps include:
- Amine Functionalization : Use of high-pressure ammonolysis or reductive amination for amine group introduction, as seen in analogous cyclohexylamine derivatives .
- Etherification : Reaction of cyclohexanol derivatives with cyclopentyl halides under basic conditions (e.g., K₂CO₃ in DMF) to install the cyclopentyloxy moiety.
- Salt Formation : Treatment with HCl gas in anhydrous ethanol or diethyl ether to precipitate the hydrochloride salt .
- Industrial Optimization : Continuous flow reactors improve yield and purity by ensuring precise control of temperature and reactant stoichiometry .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Validate purity and structure using:
- HPLC/GC-MS : Quantify impurities (<0.5% threshold) and confirm molecular weight .
- NMR Spectroscopy : ¹H/¹³C NMR to verify trans stereochemistry (axial-equatorial coupling constants) and cyclopentyloxy substitution patterns .
- X-ray Crystallography : Resolve absolute configuration, particularly for confirming trans geometry in the solid state .
- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (±0.3% tolerance) .
Advanced: How does the trans configuration influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
The trans configuration imposes steric and electronic constraints:
- Steric Effects : The axial cyclopentyloxy group hinders nucleophilic attack on the cyclohexane ring, reducing reaction rates compared to cis isomers. This is supported by conformational analysis in trans-1,3-dimethylcyclohexane systems .
- Electronic Effects : The equatorial amine group in the trans isomer enhances resonance stabilization, making it less reactive toward electrophiles. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution .
- Case Study : In trans-2-methylcyclopentanamine derivatives, trans configurations show 30% slower SN2 reactivity compared to cis analogs due to torsional strain .
Advanced: How can computational modeling predict optimal reaction conditions for its synthesis?
Methodological Answer:
ICReDD’s quantum chemical reaction path search methods enable predictive synthesis design:
- Reaction Pathway Simulation : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclopentyloxy group installation .
- Machine Learning : Train models on databases like Reaxys to predict solvent effects (e.g., DMF vs. THF) and catalyst performance (e.g., Pd/C vs. Raney Ni) .
- Parameter Optimization : Automated algorithms narrow down ideal conditions (e.g., 80–100°C, 12–24 hr) by analyzing thermodynamic feasibility and kinetic barriers .
Basic: What safety protocols are recommended when handling this hydrochloride salt?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Spill Management : Neutralize acid spills with sodium bicarbonate; collect solid waste in sealed containers for licensed disposal .
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and consult CHEMTREC (+1 703-741-5970) .
Advanced: How to address discrepancies in reported yields from different synthesis methods?
Methodological Answer:
Resolve yield discrepancies (e.g., 40% vs. 70%) through systematic analysis:
- Reaction Monitoring : In-situ FTIR or LC-MS to track intermediate formation and identify side reactions (e.g., over-alkylation) .
- Catalyst Screening : Test palladium, nickel, and copper catalysts to optimize coupling efficiency in cyclopentyloxy installation .
- Statistical DoE : Design of Experiments (DoE) to isolate critical variables (e.g., temperature, solvent polarity) and refine conditions .
- Reproducibility Checks : Cross-validate methods using PubChem’s reaction datasets to ensure consistency .
Advanced: What strategies are effective in studying its interactions with biomolecules?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., serotonin receptors) based on trans stereochemistry .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .
- In Vitro Assays : Conduct competitive binding studies with radiolabeled ligands (e.g., [³H]-LSD) to measure IC₅₀ values .
- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
